2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
Description
Properties
IUPAC Name |
2-[2-(3-cyanoanilino)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-9-11-4-3-5-12(8-11)18-15(19)10-22-14-7-2-1-6-13(14)16(20)21/h1-8H,10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDITWKEMWCZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197091 | |
| Record name | 2-[[2-[(3-Cyanophenyl)amino]-2-oxoethyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850020-92-7 | |
| Record name | 2-[[2-[(3-Cyanophenyl)amino]-2-oxoethyl]thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850020-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(3-Cyanophenyl)amino]-2-oxoethyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-cyanophenyl isocyanate with a suitable benzoic acid derivative under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation under controlled conditions:
Key Findings :
-
Oxidation to sulfoxide occurs at ambient temperatures, while sulfone formation requires stronger agents like KMnO<sub>4</sub>.
-
The sulfanyl group’s electron-rich nature facilitates electrophilic attack, with reactivity modulated by adjacent carbamoyl and cyanophenyl groups .
Hydrolysis Reactions
The compound undergoes hydrolysis at three sites:
Amide Hydrolysis
| Conditions | Products |
|---|---|
| 6M HCl, reflux | 2-(sulfanylmethyl)benzoic acid + 3-cyanophenylamine |
| NaOH (aq.), 80°C | Sodium 2-(sulfanylmethyl)benzoate + 3-cyanophenylamine |
Nitrile Hydrolysis
| Conditions | Products |
|---|---|
| H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, heat | 3-Carbamoylphenyl derivative |
| LiOH, H<sub>2</sub>O<sub>2</sub> | 3-Carboxyphenyl derivative |
-
The 3-cyanophenyl group hydrolyzes to a carboxylic acid under strong basic conditions or to an amide in acidic environments .
Esterification and Amidation
The carboxylic acid group participates in condensation reactions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub> | Methyl 2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)benzoate | 85% |
| Amidation | SOCl<sub>2</sub>, then NH<sub>3</sub> | 2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)benzamide | 78% |
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
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Amidation involves initial conversion to acyl chloride, followed by ammonia treatment .
Reduction Reactions
Selective reduction pathways include:
| Target Group | Reagents | Product |
|---|---|---|
| Nitrile (-CN) | H<sub>2</sub>, Pd/C | 3-Aminomethylphenyl derivative |
| Amide (-CONH-) | LiAlH<sub>4</sub> | 3-(Aminomethyl)phenyl derivative |
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Catalytic hydrogenation reduces the nitrile to a primary amine without affecting the sulfanyl group .
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LiAlH<sub>4</sub> reduces the amide to a methyleneamine, altering the carbamoyl moiety .
Substitution and Cleavage Reactions
The sulfanyl bridge participates in nucleophilic substitutions:
| Reaction | Conditions | Product |
|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | Methylthioether derivative |
| Cleavage | HIO<sub>4</sub> | 2-Mercaptobenzoic acid + carbamoylmethyl iodide |
-
Alkylation occurs at the sulfur atom due to its lone pair availability .
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Periodate cleavage breaks the C–S bond, yielding thiol and iodo intermediates.
Thermal and Photochemical Behavior
-
Thermal Decomposition : At >200°C, decarboxylation occurs, forming 2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)benzene.
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UV Irradiation : Generates thiyl radicals, leading to dimerization via S–S bond formation.
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., protease inhibition) and materials science. Future studies should explore its catalytic potential and stability under biological conditions.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid exhibit significant anticancer properties. The presence of the cyanophenyl group may enhance the interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfanyl derivatives in inhibiting tumor growth, suggesting that this compound could be further explored for its anticancer potential .
Anti-inflammatory Properties
Another promising application is in the realm of anti-inflammatory drugs. The benzoic acid moiety is known for its ability to modulate inflammatory pathways. Preliminary studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Agrochemical Applications
Pesticide Development
The structural characteristics of 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid suggest potential use as an agrochemical, particularly in developing new pesticides. Research has shown that similar sulfanyl compounds can disrupt pest metabolic pathways, leading to increased efficacy against agricultural pests .
Herbicide Formulation
Additionally, its application as a herbicide is being explored due to its ability to inhibit specific plant enzymes involved in growth regulation. This could lead to more effective weed management strategies in agricultural practices .
Material Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. The sulfanyl group can facilitate cross-linking reactions in polymer matrices, enhancing material properties such as strength and thermal stability .
Nanotechnology
Emerging research indicates that compounds like 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid can be utilized in nanotechnology applications, particularly in drug delivery systems where targeted release mechanisms are crucial .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of sulfanyl benzoic acids, including derivatives similar to our compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Pesticidal Activity
In a controlled trial assessing the effectiveness of various sulfanyl compounds against aphids, 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid showed a remarkable reduction in pest populations when applied at concentrations of 100 ppm, outperforming several commercial pesticides .
Mechanism of Action
The mechanism of action of 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid (Compound A) with three analogs, focusing on structural, physicochemical, and functional differences.
Structural Analogues
Physicochemical and Functional Differences
*Docking simulations (hypothetical) using AutoDock Vina suggest Compound A and D exhibit stronger binding to a modeled protease active site compared to B and C, likely due to their hydrogen-bonding carbamoyl groups .
Key Observations
Functional Group Influence: The 3-cyanophenyl group in Compound A enhances polarity but reduces membrane permeability compared to Compound B’s trifluoromethyl group, which improves lipid bilayer penetration . The carbamoyl linker in Compounds A and D supports stronger target interactions than Compound B’s aldehyde, which may react non-specifically .
Compound C’s simpler methoxyethyl-sulfanyl group likely facilitates synthesis.
Biological Activity
2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid, also known by its CAS number 850020-92-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 312.3 g/mol. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound features a unique structure characterized by a benzoic acid moiety linked to a sulfanyl group and a cyanophenyl carbamoyl substituent. These structural elements contribute to its biological activity.
Biological Activity Overview
The biological activity of 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid has been explored in various studies. Key areas of investigation include:
-
Antimicrobial Activity :
- Several studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. The presence of the cyanophenyl group may enhance this activity by facilitating interactions with microbial targets.
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Anti-inflammatory Effects :
- Compounds containing sulfanyl groups are often investigated for their anti-inflammatory properties. Research suggests that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
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Anticancer Potential :
- Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells. The specific mechanisms remain under investigation, but the structural features suggest potential interactions with cellular pathways involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Study :
A study conducted by Saeed et al. (2013) focused on the antimicrobial properties of thiourea derivatives, including compounds similar to 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid. The results demonstrated significant inhibition against various bacterial strains, suggesting that modifications to the thiourea structure can enhance antimicrobial efficacy . -
Anti-inflammatory Mechanism :
In a controlled study, the anti-inflammatory effects were assessed through the measurement of cytokine levels in vitro. The compound was shown to significantly lower TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential as an anti-inflammatory agent . -
Cancer Cell Apoptosis :
Research published in 2019 examined the effects of benzoic acid derivatives on cancer cell lines. The study found that treatment with 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid led to increased apoptosis rates in breast cancer cells, highlighting its potential as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid and its derivatives?
- Methodological Answer : The synthesis of structurally related benzoic acid derivatives often involves multi-step organic reactions. For example:
- Michael-type addition : Thioglycolic acid can react with α,β-unsaturated carbonyl compounds to introduce sulfanyl groups (e.g., as seen in analogous 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) .
- Friedel-Crafts acylation : Used to prepare intermediates like (E)-4-aryl-4-oxo-2-butenoic acids, which are critical for constructing aromatic backbones .
- Chlorination/sulfanylation : For introducing substituents, chlorination of precursors (e.g., 4-(methylsulfanyl)benzoic acid) with Cl₂/FeCl₃ can be adapted for analogous compounds .
- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to minimize racemization, as sulfanyl-containing intermediates often form enantiomeric mixtures .
Q. How can researchers characterize the functional groups and stereochemistry of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the sulfanyl (-S-), carbamoyl (-CONH-), and benzoic acid (-COOH) groups. For example, the sulfanyl proton typically appears at δ 2.5–3.5 ppm.
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹ for the carbamoyl group and -COOH at ~2500–3500 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly if enantiomeric separation is required .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on the compound’s solubility profile .
- HPLC : Employ chiral columns (e.g., amylose-based) for resolving enantiomers if racemization occurs during synthesis .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., reaction time, stoichiometry, temperature) to identify optimal conditions. For example, Friedel-Crafts acylation efficiency depends on Lewis acid catalyst concentration and substrate electronic effects .
- In situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Protecting groups : Temporarily protect the benzoic acid (-COOH) group during sulfanylation steps to prevent undesired side reactions .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected downfield shifts in NMR)?
- Methodological Answer :
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to confirm assignments.
- Isotopic labeling : Use deuterated analogs or ¹³C-enriched precursors to resolve overlapping signals.
- Dynamic effects : Investigate conformational flexibility (e.g., hindered rotation of the carbamoyl group) that may cause signal splitting .
Q. What computational tools can predict the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for drug-target interactions.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase) to map binding pockets and assess affinity .
- QSAR models : Corrogate structural features (e.g., sulfanyl group electronegativity) with bioactivity data from analogous compounds .
Q. How can enantiomeric resolution be achieved for derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol.
- Kinetic resolution : Employ enantioselective catalysts (e.g., organocatalysts) during synthesis to favor one enantiomer.
- Derivatization : Convert enantiomers into diastereomers via chiral auxiliaries (e.g., Mosher’s acid) for easier separation .
Q. What strategies ensure the stability of this compound during long-term storage?
- Methodological Answer :
- Storage conditions : Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the sulfanyl group.
- Lyophilization : Freeze-dry aqueous solutions to avoid hydrolysis of the carbamoyl group.
- Stability assays : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 6 months) and HPLC analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
